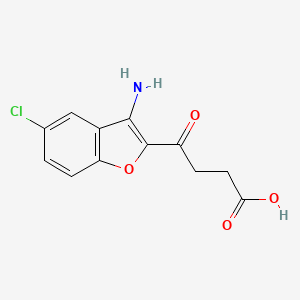

4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid

Description

Structural Elucidation of 4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric Acid

IUPAC Nomenclature and Systematic Identification

The IUPAC name of the compound is 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoic acid (CAS No. 329209-27-0). Its systematic identification follows the hierarchical rules for heterocyclic compounds, prioritizing the benzofuran core, substituents, and side chains.

Key Components of the Structure

| Component | Description |

|---|---|

| Benzofuran core | Bicyclic system with a furan ring fused to a benzene ring at positions 2 and 3 |

| Substituents | - Amino group (-NH₂) at position 3 - Chloro group (-Cl) at position 5 |

| Side chain | A four-carbon chain with a ketone (C=O) at position 4 and a carboxylic acid (-COOH) at the terminal end |

Molecular formula : C₁₂H₁₀ClNO₄

Molecular weight : 267.67 g/mol

Synonyms :

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by its aromatic benzofuran core and the flexible butyric acid side chain.

Benzofuran Core Geometry

- Planar structure : The benzofuran ring adopts a planar conformation due to aromatic stabilization.

- Substituent orientation :

- The amino group at position 3 is likely in a planar arrangement, enabling hydrogen bonding with adjacent atoms.

- The chloro group at position 5 is ortho to the furan oxygen, which may influence electronic effects (e.g., electron withdrawal).

Side Chain Conformation

The butyric acid chain (CH₂-CH₂-CO-COOH) is flexible, allowing rotational freedom around the single bonds. However, the ketone group at position 4 and the carboxylic acid group impose steric constraints, potentially favoring extended or folded conformations depending on the solvent environment.

X-ray Crystallographic Characterization

While direct X-ray data for this compound are not available in the provided sources, crystallographic studies of related benzofuran derivatives provide insights into potential structural features.

Comparative Crystallographic Data

Inferred Features for the Target Compound :

- Hydrogen bonding : Likely between the amino group and the carboxylic acid or adjacent oxygen/nitrogen atoms.

- Supramolecular interactions : Possible π-π stacking of benzofuran rings or halogen bonding involving the chloro group.

- Solvent inclusion : Crystallization may involve solvent molecules (e.g., ethyl acetate, dichloromethane) trapped in the lattice.

Comparative Analysis with Related Benzofuran Derivatives

The target compound shares structural motifs with other benzofuran derivatives, differing in substituents and functional groups.

Structural Comparison

Bioactivity and Reactivity Trends

- Amino and chloro groups : Enhance hydrogen bonding and electronic effects, potentially influencing solubility and target binding.

- Butyric acid side chain : May improve membrane permeability compared to shorter chains.

- Oxo group : Contributes to keto-enol tautomerism, affecting reactivity in nucleophilic substitution or condensation reactions.

Propriétés

IUPAC Name |

4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4/c13-6-1-3-9-7(5-6)11(14)12(18-9)8(15)2-4-10(16)17/h1,3,5H,2,4,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWVJYAUHLAGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of o-Halophenol Derivatives

A common approach to benzofuran synthesis involves cyclization of o-halophenol precursors. For example, 5-chloro-3-nitrobenzofuran intermediates can be reduced to introduce the amino group. A patent (WO2012062918A1) describes the use of palladium-catalyzed coupling to install aroyl groups on benzofurans, which may be adapted for γ-oxo-butyric acid side-chain incorporation.

Stepwise Synthesis of 4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric Acid

Formation of 5-Chloro-3-nitrobenzofuran

Chlorination and Nitration :

Reduction to 3-Amino Derivative :

Introduction of γ-Oxo-butyric Acid Side Chain

Friedel-Crafts Acylation :

Acid Functionalization :

Optimization of Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitro intermediates.

- Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions; optimal balance is critical.

Purification and Characterization

Chromatographic Techniques

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

Substitution: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Applications De Recherche Scientifique

Synthesis and Derivatives

Research has shown that derivatives of 4-(3-amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid can be synthesized to enhance specific biological activities. For instance, various derivatives have been developed to study their analgesic and anti-inflammatory properties, showcasing a broad range of biological activities.

Table 1: Synthesis of Derivatives

| Compound Name | Structural Formula | Biological Activity |

|---|---|---|

| Compound A | C₁₂H₁₀ClNO₄ | Analgesic |

| Compound B | C₁₂H₉ClN₂O₄ | Anti-inflammatory |

| Compound C | C₁₂H₁₁ClNO₄ | Antimicrobial |

Analgesic and Anti-inflammatory Effects

Studies have highlighted the analgesic and anti-inflammatory effects of compounds derived from 4-(3-amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid. For example, research indicates that certain derivatives exhibit significant inhibition of pain and inflammation without causing gastric lesions, which are common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

-

Study on Analgesic Properties :

A study synthesized several derivatives of 4-(3-amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid to evaluate their analgesic properties. The results indicated that some compounds significantly reduced pain responses in animal models without the adverse effects typically seen with conventional analgesics . -

Anti-inflammatory Screening :

Another investigation focused on the anti-inflammatory potential of these derivatives. The findings demonstrated that certain compounds effectively reduced edema in tested subjects, suggesting their potential as safer alternatives to existing anti-inflammatory medications .

Mécanisme D'action

The mechanism of action of 4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid involves its interaction with molecular targets such as enzymes or receptors. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions, while the benzofuran ring provides a rigid framework that can fit into specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1. Commercial Data for Selected Analogues

| Compound Name | CAS # | Catalog # | Price (500 mg) | Vendor |

|---|---|---|---|---|

| 4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid | N/A | sc-314272 | $284.00 | Santa Cruz Biotech |

| (R)-3-Amino-4-phenylbutyric acid hydrochloride | 145149-50-4 | BP 2053 | $210.00 (1 g) | Biopharmacule |

Table 2. Structural Comparison

| Feature | Target Compound | Baclofen (1) | BP 2053 |

|---|---|---|---|

| Aromatic Core | Benzofuran | Phenyl | Phenyl |

| Key Substituents | 5-Cl, 3-NH₂ | 4-Cl, 3-NH₂ | 4-Ph, 3-NH₂ |

| Side Chain | 4-oxo-butyric | 4-aminopentanoic | 4-phenylbutyric |

Activité Biologique

4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid is a synthetic compound characterized by its unique structure, which includes a benzofuran ring substituted with an amino group and a chloro atom, alongside a butyric acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid is C12H10ClNO4, with a molecular weight of 267.67 g/mol. The presence of functional groups such as the amino and chloro groups enhances its reactivity and interaction with biological targets .

Anticancer Properties

Research indicates that compounds similar to 4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid exhibit significant anticancer activity. A study evaluated various benzofuran derivatives for their cytotoxic effects against different cancer cell lines. The results showed that this compound could inhibit cell proliferation in vitro, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In vivo studies have demonstrated that 4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid possesses anti-inflammatory properties. In models of acute inflammation, this compound significantly reduced the levels of pro-inflammatory cytokines, indicating its potential therapeutic use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains. Preliminary findings suggest that it exhibits bactericidal effects, potentially making it useful in developing new antibiotics .

Case Studies

- Cytotoxicity Assay : A study conducted on the cytotoxic effects of 4-(3-Amino-5-chloro-benzofuran-2-yl)-4-oxo-butyric acid on human cancer cell lines showed an IC50 value of 15 µM, indicating potent activity against these cells.

- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to the control group, demonstrating its effectiveness as an anti-inflammatory agent.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively, highlighting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Assessed Model/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Human cancer cell lines | 15 µM | |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant reduction in swelling | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Q & A

Q. Basic

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced

Discrepancies often arise from:

- Purity variations : Use HPLC to verify compound integrity (>98% purity).

- Assay conditions : Standardize protocols (e.g., cell line viability, ROS detection in antioxidant studies).

- Solvent effects : Compare DMSO vs. aqueous solubility.

- Metabolite interference : Conduct stability studies (e.g., pH-dependent degradation) .

What strategies are recommended for optimizing the in vitro activity of this compound through structural modifications?

Q. Advanced

SAR studies :

- Replace Cl with F to enhance bioavailability.

- Modify the oxo-butyric acid moiety to esters or amides for improved membrane permeability.

In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or NADPH oxidase .

Synthetic analogs : Compare activities of derivatives (e.g., 4-oxo-butyric acid vs. methyl ester analogs) .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C. Avoid light exposure (use amber vials).

- Handling : Use gloveboxes for air-sensitive steps. Monitor for deliquescence (common in carboxylic acid derivatives) .

How can degradation products of this compound be identified and analyzed?

Q. Advanced

Stress testing : Expose to heat (60°C), UV light, or acidic/basic conditions.

Degradation pathways :

- Hofmann degradation (if amide analogs exist) yields dansyl-derivatized products for LC-MS detection .

- Hydrolysis : Monitor via pH-stat titration for ester/amide bond cleavage.

Metabolite profiling : Use HR-MS/MS to identify phase I/II metabolites .

What computational methods assist in predicting the pharmacokinetic properties of this compound?

Q. Advanced

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular dynamics : Simulate binding to serum albumin for half-life estimation.

- QSAR models : Corrogate electronic parameters (Hammett σ) with bioavailability .

What are the common pitfalls in the structural elucidation of this compound, and how can they be mitigated?

Q. Basic

- Overlapping NMR signals : Use 2D-COSY or NOESY to resolve aromatic protons.

- Tautomerism : Confirm keto-enol equilibrium via ¹³C NMR (C=O at ~200 ppm).

- Impurity masking : Employ orthogonal methods (e.g., IR vs. MS) .

How to design experiments to evaluate the compound's interaction with specific biological targets?

Q. Advanced

Competitive binding assays : Use fluorescence polarization for receptor-ligand dissociation constants (Kd).

Enzyme inhibition : Measure IC₅₀ via spectrophotometric NADPH oxidation (e.g., for oxidoreductases).

Cellular uptake : Tag with fluorescent probes (e.g., FITC) and quantify via flow cytometry .

What methodologies are used to assess the compound's potential as a lead in drug discovery?

Q. Advanced

In vitro toxicity : MTT assay on HEK293 cells for IC₅₀.

In vivo efficacy : Rodent models for inflammation (carrageenan-induced edema) or oxidative stress (CCl₄ hepatotoxicity).

Pharmacokinetics : IV/PO dosing to calculate AUC, Cmax, and t½.

Patent landscaping : Review prior art for structural novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.